Z-D-Glu-OBzl
Overview
Description
Z-D-Glu-OBzl, also known as N-Cbz-D-glutamic acid α-benzyl ester or Z-D-glutamic acid 1-benzyl ester , is a derivative of D-Glu . It can be used for the synthesis of compounds .
Synthesis Analysis
Z-D-Glu-OBzl can be synthesized using various methods . One such method involves the use of dmap and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20°C for 36 hours under an inert atmosphere .Molecular Structure Analysis
The empirical formula of Z-D-Glu-OBzl is C20H21NO6 . Its molecular weight is 371.38 .Chemical Reactions Analysis
Z-D-Glu-OBzl is suitable for solution phase peptide synthesis . It can be used as a reactant in various chemical reactions .Physical And Chemical Properties Analysis
Z-D-Glu-OBzl is a powder . Its SMILES string is OC(=O)CCC@@HOCc1ccccc1)C(=O)OCc2ccccc2 .Scientific Research Applications
Synthesis and Peptide Development
- Z-D-Glu-OBzl has been utilized in the synthesis of various bioactive substances and peptides. For instance, it played a key role as an intermediate in the synthesis of γ-L-Glutamyl-Taurine, a bioactive substance initially found in bovine parathyroid powder. This process involved various methods like the mixed anhydride method and active ester procedure (Sebestyen et al., 2009).
Protection in Peptide Synthesis
- In the development of peptides, Z-D-Glu-OBzl has been employed for protecting the γ-carboxyl function of Glu residues. This strategy is aimed at preventing side reactions during peptide synthesis and improving the solubility of peptide intermediates containing the Glu residue in organic solvents. This approach has proven effective in both solution and solid phase methods of peptide synthesis (Okada & Mu, 1997).
Chiral Recognition and Molecular Imprinting
- The compound has been investigated for its chiral recognition ability. In studies involving oligopeptide derivatives consisting of Glu(OBzl) residues, it was found that certain oligopeptide derivatives, particularly those with a specific number of Glu(OBzl) residues, are promising materials for generating chiral recognition sites. This application is significant in the field of molecular imprinting and chiral separation technologies (Yoshikawa et al., 2005).
Study of Peptide Conformations and Transitions
- Z-D-Glu-OBzl has also been instrumental in studying the conformational behaviors of peptides. For instance, its use in triblock copolypeptides helped in studying the conformational transitions from random coil to helix under various conditions. Such studies are pivotal in understanding peptide structures and their functional implications (Nishioka & Teŕamoto, 1979).
Peptide Stability and Prodrug Design
- Research on dipeptide model prodrugs has involved Z-D-Glu-OBzl to understand the stability and metabolism of these compounds. This research is significant in the design of prodrugs that can be transported via the oligopeptide transporter, thus increasing the bioavailability of certain drugs (Lepist et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKODOUMSMUAF-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Glu-OBzl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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